(1S,4Z,12S,13R)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one
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Overview
Description
Linderane is a naturally occurring sesquiterpenoid compound found in the roots of Lindera aggregata (Sims) Kosterm, a traditional Chinese medicinal herb. It is known for its anti-inflammatory, analgesic, and anti-bacterial properties . Linderane has a molecular formula of C15H16O4 and a molecular weight of 260.29 g/mol .
Preparation Methods
Linderane can be synthesized through various methods. One common synthetic route involves the reaction of phenol with an acid anhydride, or alternatively, the reaction of a ketone with a carboxylic acid anhydride . The preparation method of linderane type sesquiterpene dimers adopts mature technical means in the field of natural product chemistry, making it easy to realize in actual operation .
Chemical Reactions Analysis
Linderane undergoes several types of chemical reactions, including:
Oxidation: Linderane can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Linderane can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Linderane has a wide range of scientific research applications:
Chemistry: Linderane is used as a reagent and solvent in organic synthesis.
Biology: Linderane has been studied for its effects on hepatic gluconeogenesis.
Medicine: Linderane has shown promise in alleviating chronic pain and anxiety by restoring anterior cingulate cortex microglia M2 polarization through activating the cannabinoid 2 receptor.
Mechanism of Action
Linderane exerts its effects through several mechanisms:
Inhibition of CYP2C9: Linderane is an irreversible inhibitor of cytochrome P450 2C9 (CYP2C9), which plays a role in drug metabolism.
Activation of Cannabinoid 2 Receptor: Linderane binds to the cannabinoid 2 receptor (CB2R), regulating pain and related emotions by modulating microglial polarization in the anterior cingulate cortex.
Inhibition of cAMP/PKA/CREB Pathway: Linderane inhibits hepatic gluconeogenesis by activating PDE3 through the ERK/STAT3 pathway, reducing intracellular cAMP concentration and CREB phosphorylation.
Comparison with Similar Compounds
Linderane is unique among sesquiterpenoids due to its specific molecular structure and bioactivity. Similar compounds include:
Chrysophanol: Another sesquiterpenoid with anti-inflammatory properties.
Shionone: Known for its analgesic effects.
Emodin: A compound with anti-tumor and anti-inflammatory activities.
Linderane stands out due to its multi-faceted applications in medicine, particularly in pain management and metabolic regulation.
Properties
IUPAC Name |
(1S,4Z,12S,13R)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-8-4-3-5-15-13(19-15)12(18-14(15)16)11-9(2)7-17-10(11)6-8/h4,7,12-13H,3,5-6H2,1-2H3/b8-4-/t12-,13+,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMSVODXFLAQNJ-ILKNJTSDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC23C(O2)C(C4=C(C1)OC=C4C)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC[C@@]23[C@H](O2)[C@H](C4=C(C1)OC=C4C)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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